
9b-Chlorododecahydro-1h-phenalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9b-Chlorododecahydro-1h-phenalene is a chemical compound with the molecular formula C13H21Cl It is a chlorinated derivative of dodecahydro-1h-phenalene, which is a saturated polycyclic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9b-Chlorododecahydro-1h-phenalene typically involves the chlorination of dodecahydro-1h-phenalene. This can be achieved through the reaction of dodecahydro-1h-phenalene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9b position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9b-Chlorododecahydro-1h-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of dodecahydro-1h-phenalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of dodecahydro-1h-phenalene.
Wissenschaftliche Forschungsanwendungen
9b-Chlorododecahydro-1h-phenalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9b-Chlorododecahydro-1h-phenalene involves its interaction with molecular targets through various pathways. The chlorine atom can participate in electrophilic interactions, while the hydrocarbon framework can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecahydro-1h-phenalene: The parent compound without the chlorine atom.
9b-Bromododecahydro-1h-phenalene: A brominated derivative with similar properties.
9b-Iodododecahydro-1h-phenalene: An iodinated derivative with distinct reactivity.
Uniqueness
9b-Chlorododecahydro-1h-phenalene is unique due to the presence of the chlorine atom at the 9b position, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33343-40-7 |
|---|---|
Molekularformel |
C13H21Cl |
Molekulargewicht |
212.76 g/mol |
IUPAC-Name |
9b-chloro-1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalene |
InChI |
InChI=1S/C13H21Cl/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12H,1-9H2 |
InChI-Schlüssel |
UIGRSQJTEJQBQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC3C2(C(C1)CCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
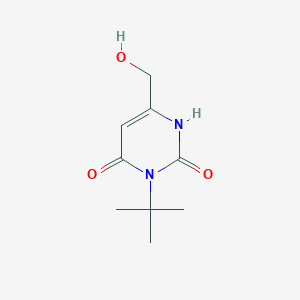
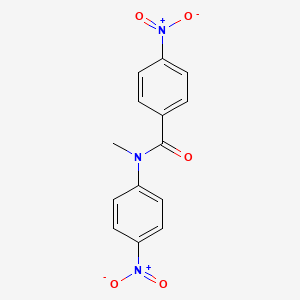
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
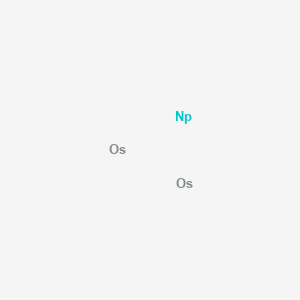
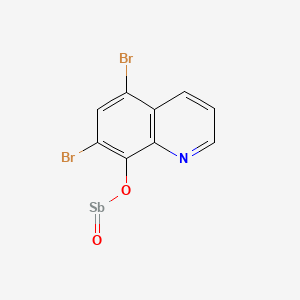
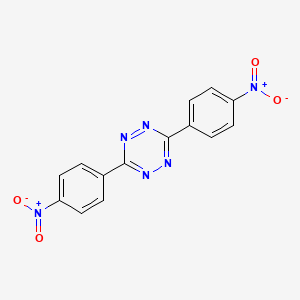
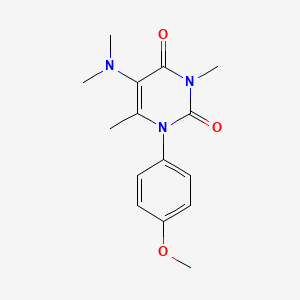
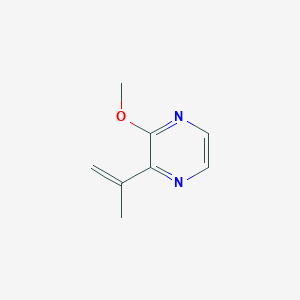

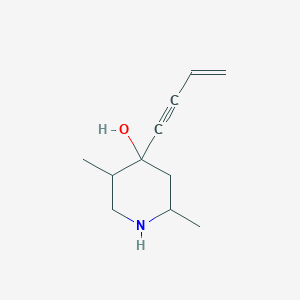
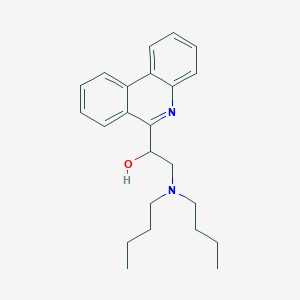
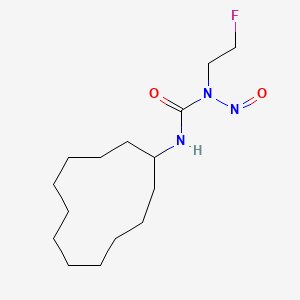
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
